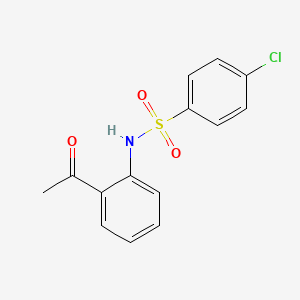

N-(2-乙酰苯基)-4-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” is a chemical compound that likely contains an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage connecting these two groups . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.

Molecular Structure Analysis

The molecular structure of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would be characterized by the presence of an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide linkage and the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .科学研究应用

合成和化学性质

- 一步合成和晶体结构: 已针对 N-(4-乙酰苯基)-4-氯苯磺酰胺开发了一种碱性条件下的单锅合成方法,产率高,纯度极佳。分子结构为 V 形,由单晶 X 射线分析确定,其晶体堆积中具有明显的二面角和氢键模式(Kobkeatthawin et al., 2017)。

生物应用

- 抗菌和酶抑制: 合成了 N-(二甲基苯基取代)-N-乙基/苄基-4-氯苯磺酰胺的衍生物,并显示出对革兰氏阴性菌和革兰氏阳性菌的中等至良好活性。它们还显示出作为脂氧合酶和胰凝乳蛋白酶的酶抑制剂的潜力(Aziz‐ur‐Rehman et al., 2014)。

分子和晶体结构分析

- 氯取代对分子构象的影响: 对包括 N-(4-乙酰苯基)苯磺酰胺在内的芳基磺酰胺衍生物的研究表明,氯取代不会显着改变它们的分子构象或分子间结构,保持相似的晶体堆积模式(Fernandes et al., 2011)。

化学反应性和应用

- 衍生物的合成和生物学评价: 合成了 N-(4-乙酰苯基)苯磺酰胺的新型苯磺酰胺衍生物,并评估了它们的体外抗肿瘤活性。这些衍生物对某些癌细胞系显示出有希望的结果(Fahim & Shalaby, 2019)。

- 碳酸酐酶抑制效应: 4-(2-取代肼基)苯磺酰胺对人碳酸酐酶同工酶表现出有效的抑制效果,表明潜在的治疗应用(Gul et al., 2016)。

溶解度和热力学

- 固液相平衡: 研究了 2-氯苯磺酰胺在各种溶剂中的溶解度和热力学函数,为优化工业应用中的反应和结晶过程提供了必要的数据(Wu & Li, 2020)。

晶体结构变异性

- 磺酰胺-查耳酮杂化物中的构象变异性: 磺酰胺-查耳酮衍生物在它们的分子主链和苯磺酰胺部分表现出构象变异性,对针对癌细胞系的细胞毒活性有影响(de Castro et al., 2015)。

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such as cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .

Mode of Action

It’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially alter the activity of the target enzymes, leading to changes in the biochemical pathways they regulate .

Biochemical Pathways

Given its potential interaction with cox-1/2 and lipoxygenase-5, it’s plausible that it could influence the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation and other physiological responses .

Result of Action

Based on its potential interaction with cox-1/2 and lipoxygenase-5, it could potentially modulate the production of inflammatory mediators, thereby influencing cellular responses to inflammation .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-acetylphenyl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMVUUVJLFFFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)

![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)

![methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2943134.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)